![molecular formula C18H25N3O3 B2507475 N-(4-ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-63-3](/img/structure/B2507475.png)
N-(4-ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
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Description
N-(4-ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, also known as CPP, is a compound with potential therapeutic applications due to its ability to modulate the activity of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain, inflammation, and appetite. CPP is a synthetic agonist of the cannabinoid receptor type 1 (CB1), which is one of the two primary receptors of the endocannabinoid system.
Scientific Research Applications
- PEP derivatives have been investigated for their potential as antibacterial agents. Researchers have synthesized novel azo–Schiff base complexes containing PEP moieties, exploring their antibacterial activity .
- PEP derivatives play a role in the synthesis of β-lactam antibiotics. Specifically, the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate (CAN) in good yield .
- PEP-containing monomers have been used in the synthesis of photosensitive polymerizable azobenzene-based copolymers. These materials respond to light, making them suitable for applications like optical switches and sensors .
Antibacterial Agents
β-Lactam Synthesis
Photoresponsive Polymers
properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-4-11-21-13-16(18(20-21)24-12-5-2)17(22)19-14-7-9-15(10-8-14)23-6-3/h7-10,13H,4-6,11-12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZIIGLJTIOVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide |
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